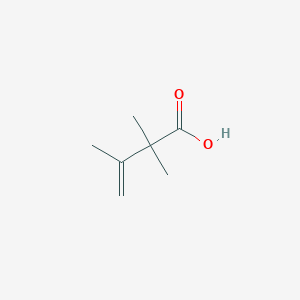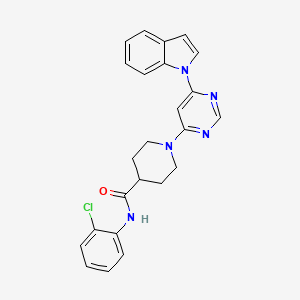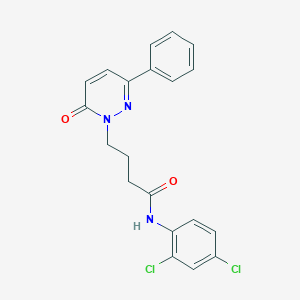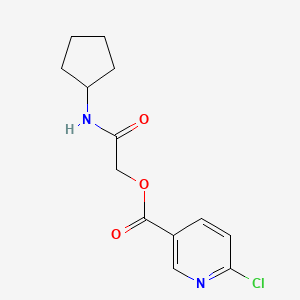
2,2,3-trimethylbut-3-enoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-trimethylbut-3-enoic acid is a chemical compound with the molecular formula C7H12O2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . It contains a total of 20 bonds, including 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Scientific Research Applications
Oxidation and Reactivity Studies
Research on the oxidation of 2,2,3-trimethylbutane (a related compound to 2,2,3-trimethylbut-3-enoic acid) has provided insights into the reactivity of hydrocarbons with oxygen and hydrogen. This study explored the rate constants for the attack of hydroxyl radicals on 2,2,3-trimethylbutane, offering valuable information for understanding combustion processes and the formation of propene and isobutene as major products. Such findings are essential for improving combustion efficiency and reducing harmful emissions (Baldwin, Walker, & Walker, 1981).
Catalysis and Synthesis
The palladium-catalyzed cross-coupling of iodovinylic acids with organometallic reagents highlights the potential of this compound derivatives in synthesizing diverse organic molecules. This method enables the selective preparation of 3,3-disubstituted prop-2-enoic acids under mild conditions, showcasing the versatility of these compounds in organic synthesis and their potential applications in pharmaceuticals and materials science (Abarbri, Thibonnet, Parrain, & Duchěne, 2002).
Materials Science
In materials science, the study of poly(3-hydroxybutyric acid) and related polyesters, which share structural similarities with this compound, illustrates the importance of these compounds in developing biodegradable plastics. These materials offer sustainable alternatives for industry, medicine, and agriculture, underscoring the role of this compound derivatives in addressing environmental challenges (Steinbüchel & Füchtenbusch, 1998).
Advanced Organic Chemistry Techniques
The field of organic chemistry benefits significantly from the study of reactions involving this compound derivatives. For instance, the regioselective addition of trimethylsilyl cyanide to enones demonstrates the compound's utility in creating complex molecules. Understanding these reactions opens new pathways for synthesizing compounds with potential applications in drug development and materials engineering (Gerus, Kruchok, & Kukhar, 1999).
Biochemical Applications
The development of a synthetic metabolic pathway for producing isobutyric acid, closely related to this compound, from glucose illustrates the potential of these compounds in biotechnology. This pathway enables the biosynthesis of a valuable platform chemical from renewable resources, showcasing the role of this compound derivatives in sustainable chemical production (Zhang, Woodruff, Xiong, Zhou, & Dhande, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,2,3-trimethylbut-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)7(3,4)6(8)9/h1H2,2-4H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVHSAUMBGHOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2970825.png)

![4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B2970829.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2970830.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2970831.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970838.png)
![methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2970839.png)




![2-(thiophen-2-yl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2970847.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2970848.png)